Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate
Description
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate (hereafter referred to as Compound A) is a thiophene-based derivative with a molecular formula of C₁₈H₁₈ClNO₅S and a molecular weight of 395.86 g/mol . Its structure features a 1,3-benzodioxole (methylenedioxyphenyl) substituent at position 5, a chloroacetyl group at position 2, and an ethyl carboxylate ester at position 3 of the thiophene core.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S/c1-3-23-18(22)16-10(2)14(26-17(16)20-15(21)8-19)7-11-4-5-12-13(6-11)25-9-24-12/h4-6H,3,7-9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGUTUOSIZBEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a benzodioxole moiety, and a chloroacetamide functional group. Its molecular formula is , with a molecular weight of approximately 353.79 g/mol.
Structural Characteristics
| Component | Description |
|---|---|
| Benzodioxole | A bicyclic structure known for various biological activities. |
| Thiophene | A five-membered aromatic ring containing sulfur, contributing to the compound's reactivity. |
| Chloroacetamide | Enhances the compound's interaction with biological targets. |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzodioxole have been reported to demonstrate antibacterial and antifungal effects against various pathogens.
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Enzyme Activity : Compounds may inhibit key enzymes in microbial metabolic pathways.
- Disruption of Membrane Integrity : Alterations in membrane permeability can lead to cell death.
Cytotoxicity Studies
Cytotoxicity assays have shown that the compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for the development of potential anticancer therapies.
Study 1: Antimicrobial Efficacy
A study conducted by Hu et al. (2006) explored the antimicrobial properties of benzodioxole derivatives, revealing that compounds with similar structures to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
In a study published in Acta Crystallographica, the compound was tested against several cancer cell lines, showing IC50 values in the micromolar range. The study highlighted the importance of the chloroacetamide group in enhancing cytotoxicity (Cortés et al., 2011).
Study 3: Mechanistic Insights
Research by Singh et al. (2016) provided insights into the mechanism by which benzodioxole derivatives induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate exhibit significant anticancer properties. The benzodioxole moiety is known for its ability to interact with biological targets involved in cancer cell proliferation and survival.
Case Study: In Vitro Anticancer Studies
In a study evaluating the cytotoxic effects of related compounds on various cancer cell lines, it was found that derivatives with similar structures could induce apoptosis in human cancer cells by activating caspase pathways. This suggests that the compound may share similar mechanisms of action and could be explored further for its potential in cancer therapy.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that compounds based on thiophene and benzodioxole structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. This points to the potential application of this compound in developing new antibiotics.
Neuropharmacological Effects
There is emerging evidence suggesting that compounds featuring benzodioxole derivatives may influence neurotransmitter systems, particularly GABAergic pathways.
Case Study: Neuropharmacological Assessment
Research involving similar compounds has indicated modulation of GABA_A receptors, which are critical for inhibitory neurotransmission in the brain. This could position the compound as a candidate for treating anxiety disorders or epilepsy.
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the thiophene core.
- Introduction of the benzodioxole substituent via electrophilic aromatic substitution.
- Acetylation to introduce the chloroacetyl group.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Compound A with structurally related thiophene derivatives, focusing on substituent variations, physicochemical properties, and implied biological relevance.
Substituent Variations and Structural Features
Compound A
- Key Substituents: 5-position: 1,3-Benzodioxol-5-ylmethyl group (electron-rich aromatic system). 2-position: Chloroacetyl amino group (reactive alkylating moiety). 4-position: Methyl group. 3-position: Ethyl carboxylate ester (enhances solubility).
- Molecular Weight : 395.86 g/mol .
Analog 1 : Ethyl 5-(Aminocarbonyl)-2-[(Chloroacetyl)Amino]-4-Methylthiophene-3-Carboxylate (CAS 551910-09-9)
- Key Substituents: 5-position: Aminocarbonyl (carbamoyl) group (polar, hydrogen-bonding capability). 2-position: Chloroacetyl amino group.
- Molecular Formula : C₁₁H₁₃ClN₂O₄S .
Analog 2 : Ethyl 2-[(Chloroacetyl)Amino]-4-Ethyl-5-Methylthiophene-3-Carboxylate (CAS 1955531-45-9)
- Key Substituents :
- 4-position : Ethyl group (increased steric bulk).
- 5-position : Methyl group.
- Molecular Formula: C₁₂H₁₆ClNO₃S .
- Comparison : The absence of the benzodioxole moiety and substitution with smaller alkyl groups (ethyl, methyl) likely reduces aromatic interactions but may improve pharmacokinetic properties such as oral bioavailability .
Analog 3 : Ethyl 5-Acetyl-2-[(2-Chlorobenzoyl)Amino]-4-Phenylthiophene-3-Carboxylate (CAS 113395-53-2)
- Key Substituents :
- 5-position : Acetyl group (electron-withdrawing).
- 2-position : 2-Chlorobenzoyl group (bulky aromatic substituent).
- 4-position : Phenyl group (planar aromatic system).
- Molecular Formula : C₂₃H₁₉ClN₂O₄S .
- The 2-chlorobenzoyl group introduces steric hindrance, which could affect binding to enzymatic targets .
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Key Functional Groups |
|---|---|---|---|
| Compound A | 395.86 | ~3.2 | Benzodioxole, chloroacetyl, ethyl ester |
| Analog 1 | 304.75 | ~1.8 | Carbamoyl, chloroacetyl |
| Analog 2 | 304.78 | ~2.5 | Ethyl, methyl, chloroacetyl |
| Analog 3 | 438.92 | ~4.0 | Acetyl, 2-chlorobenzoyl, phenyl |
*LogP estimated using fragment-based methods.
- Synthetic Routes: Compound A and analogs are synthesized via Gewald thiophene synthesis, which involves condensation of ketones with cyanoacetates and sulfur . Modifications at the 2- and 5-positions are achieved through nucleophilic substitution or acylation reactions .
Q & A
Q. What are the optimal synthetic conditions for preparing this compound, and how can reaction efficiency be monitored?
The compound is synthesized via a nucleophilic substitution reaction using tetrahydrofuran (THF) as the solvent, triethylamine (TEA) as a base, and 2-chloroacetyl chloride as the acylating agent. Key steps include:
- Dropwise addition of 2-chloroacetyl chloride under ice-cooling to control exothermicity .
- Stirring for 1 hour post-addition, followed by evaporation of THF and recrystallization from ethanol.
- Reaction progress is monitored via thin-layer chromatography (TLC) to confirm completion .
Q. How can the purity and structural identity of the compound be validated?
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Purity thresholds >98% are typical for research-grade material .
- Structural Confirmation : Use H/C NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.7–6.9 ppm, thiophene methyl at δ 2.1–2.3 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak (m/z 395.86 for CHClNOS) .
Q. What computational tools predict the compound’s physicochemical properties?
- XLogP3 : Calculated hydrophobicity (XLogP ≈ 4) using fragment-based methods.
- Topological Polar Surface Area (TPSA) : ~89.8 Ų, indicating moderate solubility in polar solvents . Software like MarvinSketch or ChemAxon can model these properties for experimental design .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular geometry?
- Crystallization : Grow crystals via slow evaporation of ethanol or DMSO.
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Refinement : SHELXL (for small molecules) refines anisotropic displacement parameters. Key metrics: R1 < 0.05, wR2 < 0.15 .
- Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots to analyze bond angles and torsional strain .
Q. What strategies mitigate thermal decomposition during handling?
- Storage : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the chloroacetyl group.
- Decomposition Products : Monitor via GC-MS for traces of 2-chloroacetic acid (m/z 94) or benzodioxole derivatives .
- Safety Protocols : Use fume hoods, respiratory protection, and avoid dust formation during weighing .
Q. How can regioselective modifications of the thiophene ring enhance biological activity?
- Target Sites : The 5-(benzodioxolylmethyl) position is sterically hindered; focus on the 2-amino or 3-carboxylate groups for derivatization.
- Method : Replace the chloroacetyl group with sulfonamides or hydrazides via nucleophilic substitution (e.g., using hydrazine hydrate in ethanol). Monitor regioselectivity via H NMR .
Q. What analytical techniques resolve contradictions in spectroscopic data?
- Contradiction Example : Discrepancies in H NMR integration ratios due to rotamers.
- Solution : Variable-temperature NMR (VT-NMR) at 25–60°C to coalesce split peaks.
- Alternative : 2D-COSY or HSQC to assign overlapping proton signals .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
